Sodium2-oxo-2-(oxolan-3-yl)acetate

Description

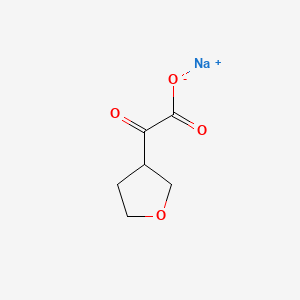

Sodium 2-oxo-2-(oxolan-3-yl)acetate is a sodium salt of a carboxylic acid derivative containing a tetrahydrofuran (oxolane) ring substituted at the 3-position. The compound features a ketone (oxo) group adjacent to the carboxylate moiety, which influences its reactivity, solubility, and coordination properties.

Properties

Molecular Formula |

C6H7NaO4 |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

sodium;2-oxo-2-(oxolan-3-yl)acetate |

InChI |

InChI=1S/C6H8O4.Na/c7-5(6(8)9)4-1-2-10-3-4;/h4H,1-3H2,(H,8,9);/q;+1/p-1 |

InChI Key |

XCZSGFQBINUJGS-UHFFFAOYSA-M |

Canonical SMILES |

C1COCC1C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Sodium2-oxo-2-(oxolan-3-yl)acetate can be achieved through various synthetic routes. One common method involves the reaction of oxolan-3-yl acetic acid with sodium hydroxide under controlled conditions. The reaction typically proceeds as follows:

- The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

- The resulting product is cooled, filtered, and purified through recrystallization or other suitable purification techniques.

Oxolan-3-yl acetic acid: is dissolved in a suitable solvent such as ethanol or water.

Sodium hydroxide: is added to the solution, and the mixture is stirred at room temperature.

Industrial production methods may involve similar steps but on a larger scale, with additional considerations for yield optimization and cost-effectiveness .

Chemical Reactions Analysis

Sodium2-oxo-2-(oxolan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the oxo group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity .

Scientific Research Applications

Sodium2-oxo-2-(oxolan-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules.

Biology: This compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Sodium2-oxo-2-(oxolan-3-yl)acetate involves its interaction with specific molecular targets. The oxo group and the oxolan ring play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

(a) Terpenylic Acid and Terebic Acid

- Terpenylic Acid : 2-(2,2-Dimethyl-5-oxooxolan-3-yl)acetic acid ().

- Structural differences: Contains a dimethyl group and an additional oxo group on the oxolane ring.

- Reactivity: Undergoes OH-initiated oxidation to form terebic acid (2,2-dimethyl-5-oxooxolane-3-carboxylic acid), highlighting the instability of substituted oxolane derivatives under oxidative conditions .

(b) 3-Methyl-2-oxobutanoic Acid Sodium Salt

- Formula: C₅H₇O₃Na (CAS 3715-29-5) ().

- Comparison : The oxolane ring in the target compound may enhance solubility in polar solvents due to increased polarity.

(c) Ester Derivatives

- Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9): Molecular weight: 173.21 g/mol, esterified carboxyl group, and amino substitution (). Applications: Used as a building block in organic synthesis due to its amino functionality .

- Methyl 2-amino-2-(oxolan-3-yl)acetate (CAS 1218276-81-3): Purity: 97%, molecular weight 159.19 g/mol (). Solubility: Likely lower in water compared to the sodium salt due to esterification .

- Comparison : The sodium carboxylate form of the target compound is expected to exhibit higher water solubility and ionic reactivity than ester derivatives.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.